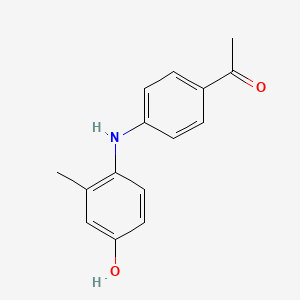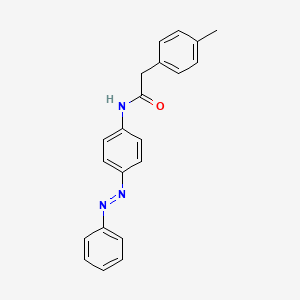
(E)-N-(4-(phenyldiazenyl)phenyl)-2-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4-(phenyldiazenyl)phenyl)-2-(p-tolyl)acetamide is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(phenyldiazenyl)phenyl)-2-(p-tolyl)acetamide typically involves the following steps:
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenol or an amine to form the azo compound.
Acetylation: The resulting azo compound is acetylated using acetic anhydride to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-(phenyldiazenyl)phenyl)-2-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: The azo group can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas with a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Products may include nitroso compounds or nitro compounds.
Reduction: Products typically include primary or secondary amines.
Substitution: Products depend on the substituent introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: May be used in studies involving azo compounds and their interactions with biological systems.
Industry: Used in the production of dyes, pigments, and other materials requiring vivid colors.
Mechanism of Action
The mechanism of action of (E)-N-(4-(phenyldiazenyl)phenyl)-2-(p-tolyl)acetamide involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial applications.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: A simpler azo compound with two phenyl groups attached to the azo linkage.
Disperse Orange 1: An azo dye with a similar structure but different substituents on the phenyl rings.
Sudan I: Another azo dye with a naphthalene ring instead of a phenyl ring.
Uniqueness
(E)-N-(4-(phenyldiazenyl)phenyl)-2-(p-tolyl)acetamide is unique due to the presence of both an azo group and an acetamide group, which can impart distinct chemical and physical properties
Properties
CAS No. |
1007035-70-2 |
|---|---|
Molecular Formula |
C21H19N3O |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)-N-(4-phenyldiazenylphenyl)acetamide |
InChI |
InChI=1S/C21H19N3O/c1-16-7-9-17(10-8-16)15-21(25)22-18-11-13-20(14-12-18)24-23-19-5-3-2-4-6-19/h2-14H,15H2,1H3,(H,22,25) |
InChI Key |
HHECMCAYPPXUDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-[(4-Amino-2-methoxypyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B14135989.png)

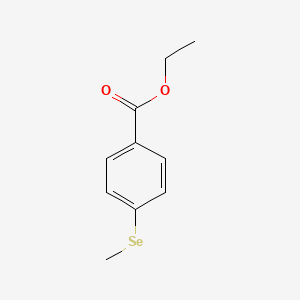
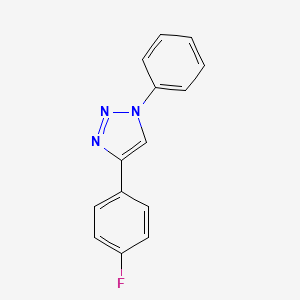
![5-Isopropoxy-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14136027.png)
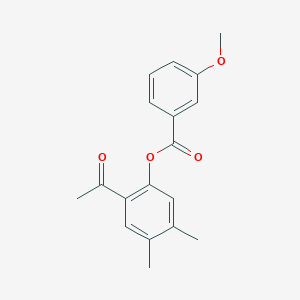

![2-(3-methylpyridin-4-yl)-1H-benzo[d]imidazole](/img/structure/B14136054.png)
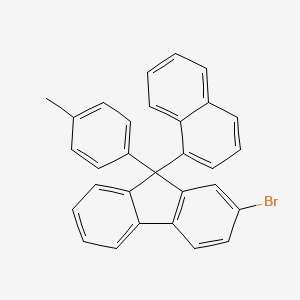
![[(2R,3R,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-4-acetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B14136062.png)


![10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine](/img/structure/B14136083.png)
